5-Hydroxy-3,4-dihydroisochromen-1-one
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Overview
Description
5-Hydroxy-3,4-dihydroisochromen-1-one is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
One significant application of a structural analog of 5-Hydroxy-3,4-dihydroisochromen-1-one is in the field of antibacterial research. A study by Rafique et al. (2019) explored the synthesis and antibacterial screening of (±)-6,8-Dihydroxy-3- undecyl-3,4-dihydroisochromen-1-one. This compound showed moderate antibacterial activity, particularly against Bacillus subtilus and Salmonella paratyphi (Rafique et al., 2019).
Antifungal Properties
Another related compound, isolated from Leptosphaeria sp. KTC 727, demonstrated strong antifungal properties. This study by Tayone et al. (2011) revealed that a metabolite exhibited significant inhibition against the hyphal growth of Cochliobolus miyabeanus (Tayone et al., 2011).
Synthesis and Medicinal Potential
Further research into the synthesis of 3-substituted 3,4-dihydroisochromen-1-ones by Roopan et al. (2010) highlights the importance of this compound in the synthesis of other medicinal compounds, emphasizing its role in natural product chemistry and pharmaceutical applications (Roopan et al., 2010).
Antioxidant and Radical Scavenging Activity
Lorenz et al. (2005) investigated the antioxidant and radical scavenging activity of hydroxy-1-aryl-isochromans. Their study revealed that certain derivatives exhibited significant radical scavenging capacities, suggesting potential applications in pharmaceutical interventions against oxidative stress (Lorenz et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 5-Hydroxy-3,4-dihydroisochromen-1-one are currently unknown. This compound is part of the isochromen-1-one family, which is found in a variety of natural products . These compounds are secondary metabolites of a wide variety of microbial, plant, and insect sources .
Mode of Action
It is known that isochromen-1-one derivatives, such as dihydroisocoumarins, are used in the synthesis of other medicinal compounds .
Properties
IUPAC Name |
5-hydroxy-3,4-dihydroisochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-3,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPECEMYLVDJKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823935-63-2 |
Source
|
Record name | 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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